methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Overview
Description
“Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate” is an organic compound . It belongs to the class of compounds known as indolyl .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11NO4 . The average mass is 221.209 Da and the monoisotopic mass is 221.068802 Da .Physical and Chemical Properties Analysis
The predicted density of “this compound” is 1.246±0.06 g/cm3 . The predicted boiling point is 297.5±19.0 °C .Scientific Research Applications
1. Chemical Synthesis and Structural Studies
- Studies have focused on the synthesis and structural analysis of compounds related to methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate. For instance, Váňa et al. (2012) explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, which are structurally similar to the compound (Váňa, Sedlák, Padělková, & Hanusek, 2012). Similarly, Sakhautdinov et al. (2013) determined the crystal structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, providing insights into the molecular configuration of related compounds (Sakhautdinov, Batyrshin, Fatykhov, Yumabaeva, Suponitskii, & Antipin, 2013).
2. Potential in Drug Discovery and Disease Treatment
- Research has also examined the potential of similar compounds in drug development and disease treatment. For example, dos Santos et al. (2011) assessed the genotoxicity of compounds structurally related to this compound for treating sickle cell disease, indicating their therapeutic potential (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
3. Applications in Organic Chemistry and Materials Science
- The compound and its derivatives find applications in organic chemistry and materials science. For instance, He et al. (2002) described a synthetic route for α-hydroxy methyl ketones, highlighting the importance of such compounds in the development of electro-optic materials (He, Leslie, & Sinicropi, 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, influencing a range of biological activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(15)11(13(17)18-2)14-7-9-5-3-4-6-10(9)12(14)16/h3-6,8,11,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXKGNTVKMANDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N1CC2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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